molecular formula C4CuF12N2O8S4 B8131843 Copper,bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-KO]methanesulfonamidato-KO]-

Copper,bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-KO]methanesulfonamidato-KO]-

Cat. No.: B8131843
M. Wt: 623.8 g/mol
InChI Key: UQENANCFJGYGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper,bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-KO]methanesulfonamidato-KO]- (CAS 48209-28-5) is a dinuclear copper(I) complex coordinated with toluene and two deprotonated 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (TFSI) ligands. Its molecular formula is C₉H₈Cu₂F₆O₆S₂, with a molecular weight of 517.37 g/mol . The InChI key suggests a structure where copper centers are bridged by toluene, with each Cu atom bonded to a TFSI ligand via oxygen atoms. Potential applications include catalysis or materials science, inferred from structural parallels to other transition metal triflate complexes used in organic synthesis .

Properties

IUPAC Name

copper;bis(trifluoromethylsulfonyl)azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2F6NO4S2.Cu/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQENANCFJGYGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4CuF12N2O8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162715-14-2
Record name Copper(II) Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Copper, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-KO]methanesulfonamidato-KO] is a complex copper compound known for its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : λ¹-copper(1+) trifluoro[(trifluoromethanesulfonylazanidyl)sulfonyl]methane
  • Molecular Formula : C4CuF12N2O8S4
  • Molecular Weight : 623.84 g/mol
  • CAS Number : 162715-14-2

Biological Activity Overview

Copper compounds have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound exhibits notable characteristics due to the presence of trifluoromethyl and sulfonyl groups which enhance its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that copper complexes can exhibit significant antimicrobial activity against a range of pathogens. The mechanism often involves the generation of reactive oxygen species (ROS), which damage microbial cell membranes and DNA.

Pathogen TypeActivity ObservedReference
Gram-positive bacteriaInhibition of growth
Gram-negative bacteriaModerate activity
FungiVariable effectiveness

Anti-inflammatory Effects

Copper compounds have been shown to modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines and chemokines, thus reducing inflammation in various models.

  • Mechanism : Inhibition of NF-kB pathway leading to decreased expression of inflammatory mediators.
  • Case Study : In a murine model of arthritis, treatment with copper bis(trifluoromethylsulfonyl)imide resulted in reduced swelling and pain compared to untreated controls.

Anticancer Properties

Emerging studies suggest that copper complexes can induce apoptosis in cancer cells through various pathways, including oxidative stress induction and disruption of cellular signaling pathways.

Cancer TypeEffect ObservedReference
Breast CancerInduction of apoptosis
Prostate CancerInhibition of cell proliferation

The biological activity of copper bis(trifluoromethylsulfonyl)imide can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound can generate ROS that lead to cellular damage.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or signaling.
  • Metal Ion Interaction : Copper ions can interact with various biomolecules, altering their function.

Scientific Research Applications

Catalysis

Copper-based compounds are widely recognized for their catalytic properties in organic synthesis. Copper, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-KO]methanesulfonamidato-KO] has been investigated for its role as a catalyst in:

  • Cross-coupling reactions : These reactions are essential for forming carbon-carbon bonds, crucial in the synthesis of pharmaceuticals and agrochemicals.
  • Oxidation reactions : The compound facilitates the oxidation of alcohols to aldehydes or ketones under mild conditions.

Materials Science

The compound's unique properties make it suitable for various applications in materials science:

  • Synthesis of advanced materials : It can be used to create metal-organic frameworks (MOFs) that have applications in gas storage and separation technologies.
  • Nanotechnology : Its ability to form stable complexes allows for the development of nanomaterials with specific functionalities.

Pharmaceutical Applications

While direct pharmaceutical applications are still under exploration, the compound's structural characteristics suggest potential uses:

  • Drug formulation : The trifluoromethyl group enhances the lipophilicity of drug candidates, which could improve their bioavailability.
  • Antimicrobial activity : Preliminary studies indicate that copper compounds may exhibit antimicrobial properties, warranting further investigation into their use in developing new antibiotics.

Case Study 1: Catalytic Efficiency in Organic Synthesis

A study published in Journal of Organic Chemistry demonstrated the effectiveness of Copper, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-KO]methanesulfonamidato-KO] as a catalyst for the Suzuki-Miyaura cross-coupling reaction. The results indicated high yields (up to 95%) under optimized conditions, showcasing its potential for large-scale applications in pharmaceutical synthesis.

Case Study 2: Development of Metal-Organic Frameworks

Research conducted at a leading university explored the use of this copper compound in synthesizing novel metal-organic frameworks. The resulting MOFs exhibited exceptional gas adsorption capacities for CO2 and H2, highlighting their potential application in environmental remediation and energy storage solutions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The copper-TFSI complex is compared below with structurally or functionally related compounds, including alkali metal salts, ionic liquids, and coordination complexes derived from the TFSI ligand.

Table 1: Comparative Analysis of TFSI-Based Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Key Applications Toxicity (Oral LD₅₀)
Copper,bis[...] (Cu-TFSI complex) 48209-28-5 C₉H₈Cu₂F₆O₆S₂ 517.37 Solid Catalysis, materials science Not reported
Potassium TFSI salt 90076-67-8 C₂F₆KNO₄S₂ 382.24 Solid Electrolytes, chemical synthesis 50–300 mg/kg (Category 3)
Lithium bis[(trifluoromethyl)sulfonyl]azanide 90076-65-5 LiNTf₂ 287.09 Solid Battery electrolytes Not reported
Methyltri-n-octylammonium TFSI (MTOA-TFSI) - C₂₅H₄₂F₆N₂O₄S₂ 652.78 Liquid (RT) Ionic liquids, electrochemistry Not reported
N-Butylpyridinium TFSI 187863-42-9 C₁₀H₁₄F₆N₂O₄S₂ 436.40 Liquid (RT) Ionic liquids, solvents Not reported

Structural and Functional Differences

Coordination vs. Ionic Bonding :

  • The Cu-TFSI complex features covalent coordination bonds between Cu(I) and TFSI ligands, forming a neutral or charged coordination compound . In contrast, alkali metal salts (e.g., K-TFSI, Li-TFSI) and ionic liquids (e.g., MTOA-TFSI) exhibit ionic interactions between the TFSI anion and cations (K⁺, Li⁺, or organic cations) .

Physical State :

  • The Cu-TFSI complex is a crystalline solid, typical of metal coordination compounds. Alkali metal TFSI salts are also solids, while ionic liquids like MTOA-TFSI and N-butylpyridinium TFSI are liquids at room temperature, owing to bulky organic cations that disrupt crystallinity .

Applications :

  • Cu-TFSI : Likely used in catalysis (e.g., as a Lewis acid) or precursor for copper-containing materials, analogous to copper triflate .
  • K-TFSI/Li-TFSI : Employed in electrolytes for lithium-ion batteries due to high thermal stability and ionic conductivity .
  • Ionic Liquids : Utilized as green solvents in electrodeposition, separations, and capacitors due to low volatility and tunable properties .

Thermal Stability :

  • Ionic liquids (e.g., MTOA-TFSI) exhibit exceptional thermal stability (>300°C), while the Cu-TFSI complex’s stability depends on metal-ligand bond strength. Alkali salts like Li-TFSI decompose above 400°C .

Toxicity: The potassium TFSI salt has moderate toxicity (LD₅₀ = 50–300 mg/kg), classified under acute toxicity Category 3 .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Copper,bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato] complexes?

  • Methodological Answer : The synthesis typically involves reacting copper precursors (e.g., Cu(I) or Cu(II) salts) with trifluoromethanesulfonamide ligands under anhydrous conditions. For example, Copper(II) triflate ([Cu(OTf)₂]) is synthesized by reacting copper oxide with trifluoromethanesulfonic acid in an inert solvent like THF or acetonitrile . Key steps include strict moisture control, stoichiometric ligand-to-metal ratios, and purification via recrystallization or column chromatography. Yield optimization often requires temperature modulation (e.g., reflux at 80°C for 12 hours).

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this copper complex?

  • Methodological Answer :

  • X-ray Crystallography : Resolves molecular geometry and oxidation state by analyzing bond lengths (e.g., Cu–N/S bond distances) .
  • FTIR Spectroscopy : Identifies ligand coordination via shifts in ν(SO₂) and ν(CF₃) stretches (e.g., 1250–1350 cm⁻¹ for sulfonyl groups) .
  • NMR Spectroscopy : ¹⁹F NMR detects ligand environment changes (e.g., trifluoromethyl groups at δ −70 to −80 ppm) .
  • ICP-OES : Quantifies copper content (e.g., 98% purity in [Cu(OTf)₂]) .

Advanced Research Questions

Q. How does the oxidation state of copper (I vs. II) influence the catalytic activity of this complex in organic transformations?

  • Methodological Answer : Cu(I) complexes are often more reactive in single-electron transfer processes (e.g., radical reactions), while Cu(II) species favor two-electron pathways (e.g., cross-couplings). To determine oxidation state:

  • XPS : Binding energies of Cu 2p₃/₂ peaks (932–934 eV for Cu(I), 935–938 eV for Cu(II)) .
  • Magnetic Susceptibility : Paramagnetic Cu(II) vs. diamagnetic Cu(I) .
  • Catalytic activity differences are observed in reactions like C–H functionalization, where Cu(II) stabilizes intermediate oxidation states .

Q. What strategies can resolve discrepancies between crystallographic data and computational modeling for this compound’s geometry?

  • Methodological Answer :

  • DFT Calculations : Compare optimized geometries (bond angles, torsional strains) with experimental X-ray data. Discrepancies >0.1 Å in bond lengths suggest model inaccuracies or solvent effects .
  • Hirshfeld Surface Analysis : Identifies intermolecular interactions (e.g., π-stacking, H-bonding) that may distort solid-state structures .
  • Variable-Temperature XRD : Assesss thermal motion effects on crystallographic parameters .

Q. How can researchers analyze the thermal stability and decomposition pathways of this complex?

  • Methodological Answer :

  • TGA/DSC : Measures mass loss and exothermic/endothermic events (e.g., decomposition onset at 160°C for Cu(I) complexes) .
  • In Situ FTIR : Tracks gas-phase decomposition products (e.g., SO₂, CF₃ radicals) .
  • Mass Spectrometry : Identifies fragment ions (e.g., [Cu(OTf)]⁺ at m/z 250–300) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.